4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine
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Overview
Description
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a thiazole ring, a phenyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrimidine Core Construction: The pyrimidine core is often constructed through the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea or thiourea.
Substitution Reactions: The phenyl and phenylsulfonyl groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like kinases by binding to their active sites, thereby blocking their activity and preventing cell proliferation. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(2-thienyl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenyl-5-(phenylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[5-(benzenesulfonyl)-2-phenylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S2/c1-18-24(32-26(28-18)20-13-7-3-8-14-20)23-22(33(30,31)21-15-9-4-10-16-21)17-27-25(29-23)19-11-5-2-6-12-19/h2-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCOJWNCYWGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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